molecular formula C15H27N5O2 B7054212 1-[(2,5-Dimethylpyrazol-3-yl)methyl]-3-[1-(2-methoxyethyl)piperidin-4-yl]urea

1-[(2,5-Dimethylpyrazol-3-yl)methyl]-3-[1-(2-methoxyethyl)piperidin-4-yl]urea

Cat. No.: B7054212
M. Wt: 309.41 g/mol
InChI Key: UUYGQJPHYQHVBI-UHFFFAOYSA-N
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Description

1-[(2,5-Dimethylpyrazol-3-yl)methyl]-3-[1-(2-methoxyethyl)piperidin-4-yl]urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring and a piperidine moiety, making it an interesting subject for scientific research and industrial applications.

Properties

IUPAC Name

1-[(2,5-dimethylpyrazol-3-yl)methyl]-3-[1-(2-methoxyethyl)piperidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N5O2/c1-12-10-14(19(2)18-12)11-16-15(21)17-13-4-6-20(7-5-13)8-9-22-3/h10,13H,4-9,11H2,1-3H3,(H2,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYGQJPHYQHVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)CNC(=O)NC2CCN(CC2)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-Dimethylpyrazol-3-yl)methyl]-3-[1-(2-methoxyethyl)piperidin-4-yl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a diketone, such as acetylacetone, under acidic conditions.

    Alkylation: The pyrazole ring is then alkylated using an appropriate alkylating agent, such as methyl iodide, to introduce the dimethyl groups at the 2 and 5 positions.

    Formation of the Piperidine Moiety: The piperidine ring can be synthesized through the cyclization of a suitable precursor, such as 4-piperidone, with an appropriate reagent.

    Coupling Reaction: The final step involves the coupling of the alkylated pyrazole with the piperidine moiety using a coupling reagent, such as carbonyldiimidazole, to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-Dimethylpyrazol-3-yl)methyl]-3-[1-(2-methoxyethyl)piperidin-4-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides); typically carried out in polar solvents under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[(2,5-Dimethylpyrazol-3-yl)methyl]-3-[1-(2-methoxyethyl)piperidin-4-yl]urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in biochemical studies.

    Industry: Utilized in the development of new materials, such as polymers or catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[(2,5-Dimethylpyrazol-3-yl)methyl]-3-[1-(2-methoxyethyl)piperidin-4-yl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.

    DNA Interaction: Intercalating into DNA and affecting gene expression or DNA replication processes.

Comparison with Similar Compounds

Similar Compounds

    1-[(2,5-Dimethylpyrazol-3-yl)methyl]-3-[1-(2-hydroxyethyl)piperidin-4-yl]urea: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

    1-[(2,5-Dimethylpyrazol-3-yl)methyl]-3-[1-(2-ethoxyethyl)piperidin-4-yl]urea: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.

Uniqueness

1-[(2,5-Dimethylpyrazol-3-yl)methyl]-3-[1-(2-methoxyethyl)piperidin-4-yl]urea is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its methoxyethyl group may influence its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.

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